Ethyl 3-acetyl-2,5-dihydro-4-hydroxy-5-oxo-2-(2-oxopropyl)-2-furoate
CAS No.: 23127-85-7
Cat. No.: VC18420614
Molecular Formula: C12H14O7
Molecular Weight: 270.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 23127-85-7 |
|---|---|
| Molecular Formula | C12H14O7 |
| Molecular Weight | 270.23 g/mol |
| IUPAC Name | ethyl 3-acetyl-4-hydroxy-5-oxo-2-(2-oxopropyl)furan-2-carboxylate |
| Standard InChI | InChI=1S/C12H14O7/c1-4-18-11(17)12(5-6(2)13)8(7(3)14)9(15)10(16)19-12/h15H,4-5H2,1-3H3 |
| Standard InChI Key | ZWNGEJXPRFXVOE-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1(C(=C(C(=O)O1)O)C(=O)C)CC(=O)C |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
Ethyl 3-acetyl-2,5-dihydro-4-hydroxy-5-oxo-2-(2-oxopropyl)-2-furoate belongs to the furan carboxylate ester family. Its IUPAC name, ethyl 3-acetyl-4-hydroxy-5-oxo-2-(2-oxopropyl)furan-2-carboxylate, reflects the esterified ethyl group at position 2, acetyl and oxopropyl substituents at positions 3 and 2, respectively, and hydroxyl and ketone functionalities at positions 4 and 5. The canonical SMILES string CCOC(=O)C1(C(=C(C(=O)O1)O)C(=O)C)CC(=O)C provides a precise representation of its connectivity.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₄O₇ | |
| Molecular Weight | 270.23 g/mol | |
| InChIKey | ZWNGEJXPRFXVOE-UHFFFAOYSA-N | |
| PubChem CID | 90883 |
Synthesis and Reactivity
Synthetic Pathways
The compound is synthesized via multi-step organic reactions, typically involving:
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Furan Ring Formation: Cyclization of γ-keto esters or diketones under acidic conditions.
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Functionalization: Sequential acetylation and alkylation to introduce the 3-acetyl and 2-oxopropyl groups.
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Esterification: Ethanol-mediated esterification of the carboxylate intermediate .
A related synthesis for ethyl 3-acetyl-4-oxo-2-pentenoate (CAS No. 6625-71-4) involves Claisen condensation between ethyl acetoacetate and diketene, followed by oxidative dehydrogenation . While this method targets a structurally simpler analogue, it provides mechanistic insights applicable to the title compound’s preparation.
Stability and Reactivity
The compound’s stability is influenced by its:
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Hydroxyl Group: Susceptible to oxidation, necessitating inert atmospheres during storage.
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Ketone Moieties: Reactive toward nucleophiles (e.g., amines, hydrazines).
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Ester Group: Hydrolyzable under acidic or basic conditions to yield carboxylic acids.
Applications in Research and Industry
Pharmaceutical Intermediate
The compound’s furan core and multifunctional groups make it a valuable precursor for:
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Heterocyclic Drug Candidates: Furan derivatives exhibit antimicrobial, anti-inflammatory, and anticancer activities.
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Natural Product Analogues: Structural resemblance to furanoterpenoids and mycotoxins enables biomimetic synthesis.
Material Science
| Measure | Specification |
|---|---|
| Personal Protective Equipment | Nitrile gloves, safety goggles |
| Ventilation | Fume hood with ≥100 CFM airflow |
| Storage | Airtight container, -20°C |
Research Gaps and Future Directions
Underexplored Domains
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Biological Screening: No in vitro or in vivo data exist on its antimicrobial or cytotoxic potential.
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Metabolic Fate: ADME (absorption, distribution, metabolism, excretion) studies are needed to assess pharmacokinetics.
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Scalable Synthesis: Current methods lack yield optimization; green chemistry approaches (e.g., microwave-assisted synthesis) remain untested.
Collaborative Opportunities
Interdisciplinary studies could bridge synthetic chemistry and pharmacology, leveraging high-throughput screening to identify therapeutic niches.
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